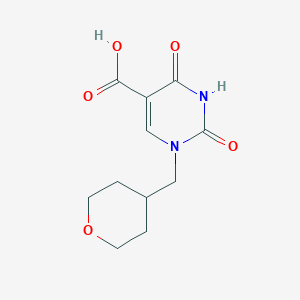
6-(Aminomethyl)-4-bromopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-4-bromopyridin-2-amine is an organic compound that belongs to the class of aminomethylated pyridines. This compound is characterized by the presence of an aminomethyl group (-CH₂NH₂) and a bromine atom attached to a pyridine ring. The structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-bromopyridin-2-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4-bromopyridine.
Aminomethylation: The 4-bromopyridine undergoes aminomethylation through a Mannich reaction. This involves the reaction of 4-bromopyridine with formaldehyde (CH₂O) and ammonia (NH₃) or a primary amine under acidic conditions to introduce the aminomethyl group at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that enhance the reaction efficiency and yield is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-(Aminomethyl)-4-bromopyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-bromopyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridine: Lacks the aminomethyl group, making it less versatile in certain reactions.
2-Aminomethylpyridine: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
6-(Aminomethyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
Uniqueness
6-(Aminomethyl)-4-bromopyridin-2-amine is unique due to the presence of both the aminomethyl group and the bromine atom, providing a combination of reactivity and functionality that is valuable in various chemical syntheses and applications.
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
6-(aminomethyl)-4-bromopyridin-2-amine |
InChI |
InChI=1S/C6H8BrN3/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3,8H2,(H2,9,10) |
InChI Key |
IDKXMXWNRXRKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl (R)-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate](/img/structure/B14861683.png)

![[(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14861692.png)



![6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate](/img/structure/B14861726.png)
![4-(Dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B14861733.png)






